Dibutyl sulfide Dibutyl sulfide Butyl sulfide is a volatile sulfur compound that can be used as a flavoring agent.
Dibutyl sulfide, also known as 1, 1'-thiodibutane or 5-thianonane, belongs to the class of organic compounds known as dialkylthioethers. These are organosulfur compounds containing a thioether group that is substituted by two alkyl groups. Dibutyl sulfide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dibutyl sulfide is primarily located in the membrane (predicted from logP). Dibutyl sulfide is a geranium, grassy, and green tasting compound that can be found in brassicas and mushrooms. This makes dibutyl sulfide a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 544-40-1
VCID: VC21248716
InChI: InChI=1S/C8H18S/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
SMILES: CCCCSCCCC
Molecular Formula: C8H18S
Molecular Weight: 146.3 g/mol

Dibutyl sulfide

CAS No.: 544-40-1

Cat. No.: VC21248716

Molecular Formula: C8H18S

Molecular Weight: 146.3 g/mol

* For research use only. Not for human or veterinary use.

Dibutyl sulfide - 544-40-1

Specification

Description Butyl sulfide is a volatile sulfur compound that can be used as a flavoring agent.
Dibutyl sulfide, also known as 1, 1'-thiodibutane or 5-thianonane, belongs to the class of organic compounds known as dialkylthioethers. These are organosulfur compounds containing a thioether group that is substituted by two alkyl groups. Dibutyl sulfide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dibutyl sulfide is primarily located in the membrane (predicted from logP). Dibutyl sulfide is a geranium, grassy, and green tasting compound that can be found in brassicas and mushrooms. This makes dibutyl sulfide a potential biomarker for the consumption of these food products.
CAS No. 544-40-1
Molecular Formula C8H18S
Molecular Weight 146.3 g/mol
IUPAC Name 1-butylsulfanylbutane
Standard InChI InChI=1S/C8H18S/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
Standard InChI Key HTIRHQRTDBPHNZ-UHFFFAOYSA-N
SMILES CCCCSCCCC
Canonical SMILES CCCCSCCCC
Boiling Point 185.0 °C
Melting Point -79.7 °C
Mp -80 °
-80°C

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